molecular formula C13H18N2O2 B11875297 Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B11875297
M. Wt: 234.29 g/mol
InChI Key: GMYJKRUYTFQXCJ-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the condensation of cyclobutylamine with a suitable indazole precursor. One common method includes the reaction of cyclobutylamine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate, followed by cyclization to form the indazole ring . The reaction conditions often require the use of a catalyst, such as copper acetate, and an oxidizing agent, like oxygen, to facilitate the formation of the N-N bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced indazole derivatives. Substitution reactions can result in various substituted indazole compounds with different functional groups.

Scientific Research Applications

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. For instance, indazole derivatives are known to inhibit cyclo-oxygenase-2 (COX-2) and other enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
  • 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
  • 3-amino-1H-indazole-1-carboxamides

Uniqueness

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and interaction with molecular targets compared to other indazole derivatives .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)9-5-6-11-10(7-9)12(15-14-11)8-3-2-4-8/h8-9H,2-7H2,1H3,(H,14,15)

InChI Key

GMYJKRUYTFQXCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)C(=NN2)C3CCC3

Origin of Product

United States

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